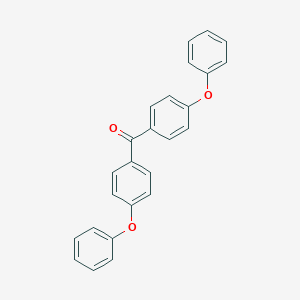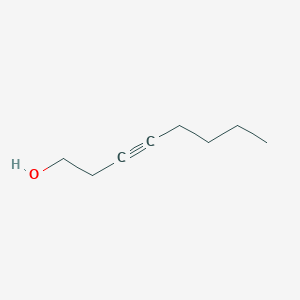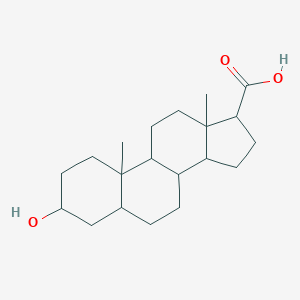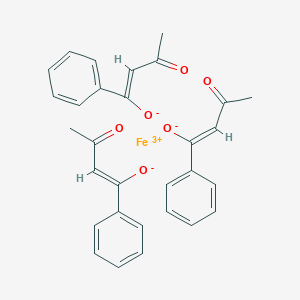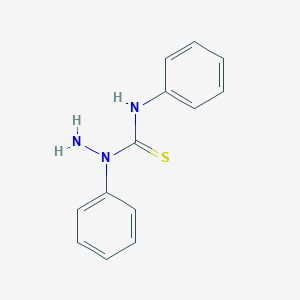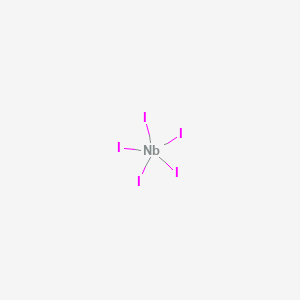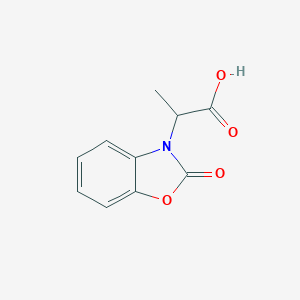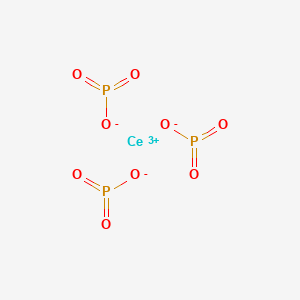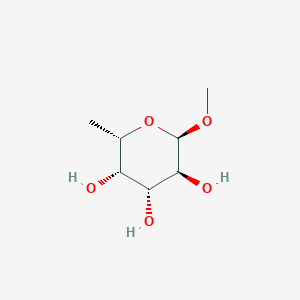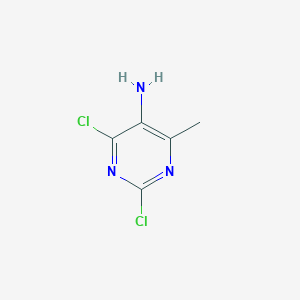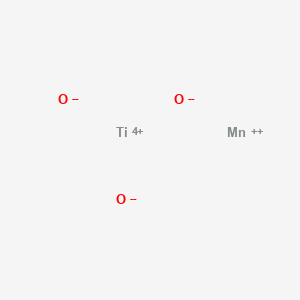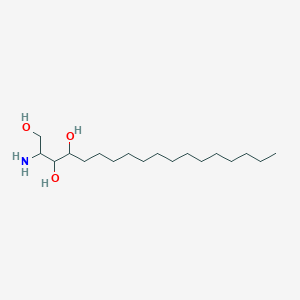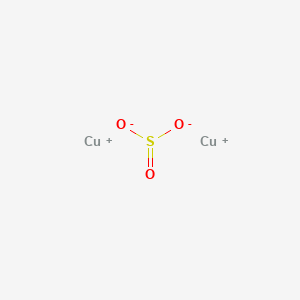
Cuprous sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuprous sulfite (Cu2SO3) is a chemical compound that is widely used in various scientific research applications. It is a white crystalline powder that is insoluble in water and organic solvents. Cuprous sulfite is synthesized by reacting copper sulfate with sodium sulfite, and the resulting product is used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Cuprous sulfite is widely used in various scientific research applications. It is used as a reducing agent in organic synthesis, as a catalyst in chemical reactions, and as a precursor for the synthesis of other copper compounds. Cuprous sulfite is also used in the preparation of copper nanoparticles, which have potential applications in various fields such as medicine, electronics, and catalysis.
Wirkmechanismus
The mechanism of action of cuprous sulfite is not fully understood. However, it is known to act as a reducing agent and a catalyst in various chemical reactions. Cuprous sulfite has been shown to reduce various organic compounds, including nitro compounds and carbonyl compounds. It is also known to catalyze various reactions, including the oxidation of alcohols and the reduction of aldehydes and ketones.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of cuprous sulfite are not fully understood. However, it is known to have antioxidant properties and to inhibit the growth of certain bacteria and fungi. Cuprous sulfite has also been shown to have antitumor activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Cuprous sulfite has several advantages for lab experiments. It is a relatively inexpensive and readily available chemical compound. It is also stable and easy to handle. However, cuprous sulfite has some limitations. It is insoluble in water and organic solvents, which limits its use in certain experiments. Cuprous sulfite is also sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of cuprous sulfite in scientific research. One area of interest is the synthesis of copper nanoparticles using cuprous sulfite as a precursor. Copper nanoparticles have potential applications in various fields, including medicine and electronics. Another area of interest is the use of cuprous sulfite as a catalyst in organic reactions. Cuprous sulfite has been shown to catalyze various reactions, and further research could lead to the development of new and efficient catalytic systems. Additionally, the antioxidant and antitumor properties of cuprous sulfite could be further explored for potential therapeutic applications.
Synthesemethoden
Cuprous sulfite is synthesized by reacting copper sulfate (CuSO4) with sodium sulfite (Na2SO3). The reaction takes place in an aqueous medium, and the resulting product is a white crystalline powder. The chemical equation for the reaction is as follows:
CuSO4 + Na2SO3 → Cuprous sulfite + Na2SO4
Eigenschaften
CAS-Nummer |
13982-53-1 |
|---|---|
Produktname |
Cuprous sulfite |
Molekularformel |
Cu2O3S |
Molekulargewicht |
207.16 g/mol |
IUPAC-Name |
copper(1+);sulfite |
InChI |
InChI=1S/2Cu.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
InChI-Schlüssel |
RPJAQOVNRDOGAY-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)[O-].[Cu+].[Cu+] |
Kanonische SMILES |
[O-]S(=O)[O-].[Cu+].[Cu+] |
Andere CAS-Nummern |
35788-00-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



